molecular formula C20H21N3O4S B2938389 3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034297-19-1

3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2938389
CAS No.: 2034297-19-1
M. Wt: 399.47
InChI Key: QCVNEMDIXQHJNF-UHFFFAOYSA-N
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Description

3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Properties

IUPAC Name

3-[1-(3-methoxyphenyl)sulfonylpiperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-27-16-7-4-8-17(12-16)28(25,26)22-11-5-6-15(13-22)23-14-21-19-10-3-2-9-18(19)20(23)24/h2-4,7-10,12,14-15H,5-6,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVNEMDIXQHJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This compound exhibits a range of biological activities, including anticancer, antibacterial, and antifungal properties.

Chemical Structure

The chemical structure of this compound is characterized by a quinazolinone core substituted with a piperidine ring and a methoxyphenylsulfonyl group. This unique arrangement enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A6HT-2912

These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, making it a candidate for further development in cancer therapy .

The mechanism of action of quinazolinone derivatives often involves the inhibition of key proteins involved in cell survival and proliferation. For example, studies have shown that these compounds can alter the localization of important efflux transporters such as BCRP and P-glycoprotein, thereby enhancing the efficacy of concurrent anticancer drugs .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound demonstrates promising antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values against various pathogens are summarized below:

PathogenMIC (µg/mL)
Staphylococcus aureus1.95
Candida albicans3.90
Aspergillus niger5.00

These findings suggest that the compound could be effective in treating infections caused by both bacteria and fungi .

Case Studies

Several case studies have documented the efficacy of quinazolinone derivatives in preclinical models:

  • Anticancer Efficacy : In a study involving human prostate cancer cells (PC3), treatment with a related quinazolinone resulted in significant tumor growth inhibition compared to control groups .
  • Antimicrobial Activity : A derivative similar to the compound under discussion exhibited potent activity against MRSA with an MIC of 0.98 µg/mL, indicating its potential as an antimicrobial agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidinyl-sulfonyl moiety and quinazolinone core are reactive sites for substitution:

  • Piperidinyl-Sulfonyl Group : The sulfonamide (N–S bond) can undergo nucleophilic substitution with amines or thiols. For example, secondary alicyclic amines (e.g., morpholine, piperazine) may displace the sulfonyl group under basic conditions, forming new piperidinyl-amine derivatives .

  • Quinazolinone Core : Electrophilic substitution at positions 2, 6, or 8 of the quinazolinone is feasible. Halogenation (e.g., chlorination with POCl₃) or nitration can occur at these positions .

Oxidation and Reduction

The quinazolinone core and substituents exhibit redox reactivity:

Reaction Type Reagents/Conditions Products Key References
Oxidation KMnO₄ (acidic/neutral conditions)Quinazolinone dihydroxylation or ring expansionInferred
Reduction LiAlH₄ or NaBH₄Partial reduction of the quinazolinone to dihydroquinazolinoneInferred

The sulfonyl group is generally resistant to reduction but may undergo desulfonylation under strong acidic conditions (e.g., HBr/AcOH) .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl ring attached to the sulfonyl group is activated toward electrophilic substitution due to the electron-donating methoxy group. Common reactions include:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group.

  • Halogenation : Electrophilic halogenation (e.g., Cl₂/FeCl₃) occurs preferentially at the ortho and para positions .

Degradation and Stability

  • Hydrolysis : The sulfonamide bond may hydrolyze under strongly acidic (HCl, reflux) or basic (NaOH, heat) conditions, yielding 3-methoxyphenylsulfonic acid and a piperidinyl-quinazolinone intermediate .

  • Thermal Stability : Decomposition occurs above 300°C, primarily involving cleavage of the sulfonamide and quinazolinone moieties .

Comparative Reactivity with Analogues

Compared to morpholinosulfonyl analogues , the 3-methoxyphenylsulfonyl group enhances electrophilic substitution on the aryl ring but reduces nucleophilic substitution at the sulfonamide due to steric hindrance.

Key Mechanistic Insights

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